molecular formula C14H20N2O5S B2638969 3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide CAS No. 899967-01-2

3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide

Cat. No. B2638969
CAS RN: 899967-01-2
M. Wt: 328.38
InChI Key: BIKNUKIWIYTUEA-UHFFFAOYSA-N
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Description

“3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in various pharmaceutical drugs . The molecule also contains a methoxy group and a morpholinosulfonyl group, which can potentially influence its physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the molecule’s structure, including bond lengths, angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide and methoxy groups might undergo reactions typical for amides and ethers, respectively. The morpholinosulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms and the overall molecular structure .

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide is utilized in sigma receptor scintigraphy for imaging primary breast tumors. This application leverages the compound's preferential binding to sigma receptors overexpressed in breast cancer cells, making it a potential tool for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Detection of Melanoma Metastases

The compound has also been instrumental in scintigraphic detection of melanoma metastases. Studies have shown its ability to detect cutaneous lesions, superficial pathologic lymph nodes, and certain organ metastases. The uptake mechanism in melanoma might be associated with membrane receptors or interactions with intracellular structures, indicating its potential as a tracer in melanoma imaging (Maffioli et al., 1994; Maffioli et al., 1993).

Exploration in Neurological Disorders

This compound is involved in studies of neurological disorders, including idiopathic restless legs syndrome (RLS) and dopaminergic system disorders like Parkinson's syndrome and Wilson's disease. It's been used in SPECT imaging to investigate striatal dopamine transporter and receptor density, showing its potential in understanding the neurochemical basis of these disorders (Tribl et al., 2001; Tatsch et al., 1991; Eisensehr et al., 2001).

Gastric Motility Research

In research related to gastrointestinal disorders, the compound has been used to study its effects on gastric motility, showing promising results that could be relevant for the treatment of conditions like gastric ulcers (Stadaas & Aune, 1972).

Insights into Dopamine D2 Receptor Imaging

Extensive work has been done on dopamine D2 receptor imaging using this compound, providing insights into its basic in vivo characteristics, kit formulation, and its clinical usefulness in various disorders. These studies have shed light on its potential for exploring receptor density and the pharmacology of drugs acting on the central nervous system (Toyama et al., 1993).

Mechanism of Action

The mechanism of action at a biological level would depend on the specific biological target of this compound. Benzamides are known to have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. Given the known activities of benzamides, it could be interesting to explore the potential pharmaceutical applications of this compound .

properties

IUPAC Name

3-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-13-4-2-3-12(11-13)14(17)15-5-10-22(18,19)16-6-8-21-9-7-16/h2-4,11H,5-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNUKIWIYTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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